![molecular formula C40H50O2S B13759545 [1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)- CAS No. 57964-01-9](/img/structure/B13759545.png)
[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its biphenyl structure with hydroxyl and thiobis groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with thiobis groups under controlled conditions. The reaction often requires catalysts such as palladium or nickel and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced thiobis groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as quinones, halogenated biphenyls, and nitrated biphenyls.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-ol: A simpler biphenyl derivative with hydroxyl groups.
3,3’‘-Thiobis[4’,5-bis(1,1-dimethylethyl)-]: A compound with similar thiobis groups but lacking the biphenyl structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- lies in its combination of biphenyl and thiobis groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
57964-01-9 |
|---|---|
分子式 |
C40H50O2S |
分子量 |
594.9 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[3-tert-butyl-5-(4-tert-butylphenyl)-2-hydroxyphenyl]sulfanyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C40H50O2S/c1-37(2,3)29-17-13-25(14-18-29)27-21-31(39(7,8)9)35(41)33(23-27)43-34-24-28(22-32(36(34)42)40(10,11)12)26-15-19-30(20-16-26)38(4,5)6/h13-24,41-42H,1-12H3 |
InChI 键 |
QDJMQWBEOMKJKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)SC3=CC(=CC(=C3O)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
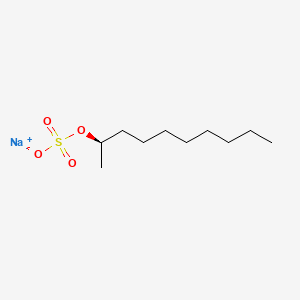
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
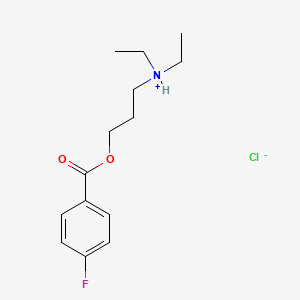
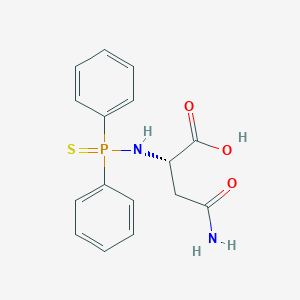
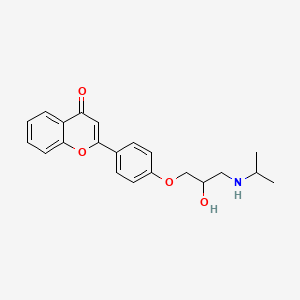



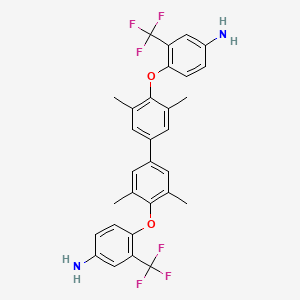
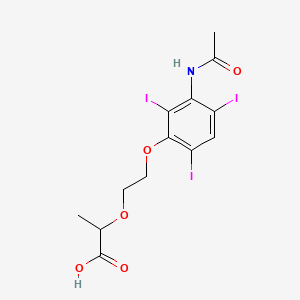
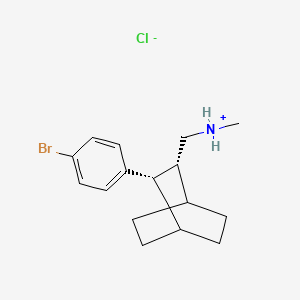
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
